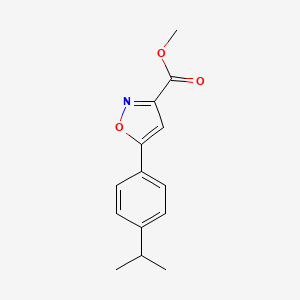

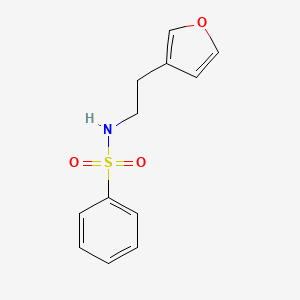

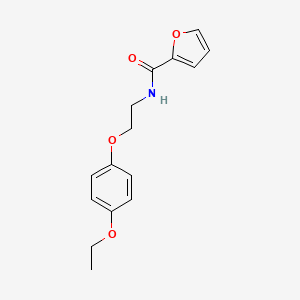

N-(2-(furan-3-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(furan-3-yl)ethyl)benzenesulfonamide, also known as Furasemide, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Scientific Research Applications

Gold(I)-Catalyzed Synthesis

A study explored the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction, utilizing easily accessible starting materials. This process, highlighting a rare 1,2-alkynyl migration onto a gold carbenoid, contributes to the enrichment of gold carbenoid chemistry with regard to group migration, showcasing the compound's role in facilitating complex chemical transformations (Tao Wang et al., 2014).

Anticancer and Antiangiogenic Activity

Another research effort focused on the design and synthesis of 3-arylaminobenzofuran derivatives, including compounds related to N-(2-(furan-3-yl)ethyl)benzenesulfonamide, for their potent anticancer and antiangiogenic activities. These compounds were evaluated for their ability to inhibit cancer cell growth, bind to the colchicine site of tubulin, and induce apoptosis, demonstrating significant therapeutic potential in oncology (R. Romagnoli et al., 2015).

Sulfonamide Synthesis and Functionalization

Research into the synthesis and functionalization of sulfonamides, including those related to this compound, has led to the development of new methodologies. For instance, the reaction of benzenesulfonyl substituted furoxans with ethanol and ethanethiol in a basic medium has been investigated for producing new functionalized furoxans, showcasing the versatility of sulfonamide compounds in organic synthesis (G. Sorba et al., 1996).

Furan Sulfonamide Synthesis

A notable synthesis approach for furyl sulfonamides involves the reaction of furan with in situ generated N-tosyl imines. This method highlights the potential for creating complex molecules from simpler starting materials, contributing to the toolbox of synthetic organic chemistry (A. Padwa et al., 2003).

Crystal Structure Analysis

The study of crystal structures of benzenesulfonamide derivatives, including intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl, provides insights into the molecular arrangements that could influence the physical properties and reactivity of these compounds. Such analyses are crucial for understanding the material characteristics and designing new molecules with desired properties (J. Bats et al., 2001).

Mechanism of Action

Target of Action

Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds, in general, have been known to interact with multiple targets, leading to various therapeutic effects .

Biochemical Pathways

Furan derivatives have been known to interact with various biochemical pathways, leading to their wide range of therapeutic effects .

Result of Action

Furan derivatives have been known to exhibit a wide range of therapeutic effects .

properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c14-17(15,12-4-2-1-3-5-12)13-8-6-11-7-9-16-10-11/h1-5,7,9-10,13H,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGBEIKYPWLAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2382759.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2382760.png)

![1-[2-(4-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole](/img/structure/B2382764.png)

![N-(2-furylmethyl)-2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2382766.png)

![2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2382769.png)

![1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2382771.png)